1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
CAS No.: 13721-17-0
Cat. No.: VC20968720
Molecular Formula: C17H12N2O
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13721-17-0 |
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Molecular Formula | C17H12N2O |
Molecular Weight | 260.29 g/mol |
IUPAC Name | 1-benzoyl-2H-quinoline-2-carbonitrile |
Standard InChI | InChI=1S/C17H12N2O/c18-12-15-11-10-13-6-4-5-9-16(13)19(15)17(20)14-7-2-1-3-8-14/h1-11,15H |
Standard InChI Key | ISINJAULVPSFFZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Structural Characteristics and Properties
Chemical Identity and Basic Properties
1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile is characterized by a quinoline core structure with a benzoyl group attached at position 1 and a cyano (nitrile) substituent at position 2. This specific arrangement of functional groups classifies it as a Reissert compound, a family of heterocyclic molecules known for their versatility in synthetic chemistry. The compound is identified by the CAS Registry Number 13721-17-0, which serves as its unique chemical identifier in scientific databases .
The molecular structure consists of a partially reduced quinoline framework where the nitrogen atom is bonded to a benzoyl group, while the adjacent carbon (position 2) bears a nitrile group. This specific arrangement creates a sterically distinctive environment that influences the compound's reactivity patterns and potential biological interactions. The presence of multiple functional groups—including the aromatic quinoline core, the benzoyl group, and the nitrile functionality—contributes to its versatility in chemical transformations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural configuration of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile and its derivatives. Spectroscopic analysis of the compound's oxide derivative reveals specific coupling patterns that help determine its stereochemistry. According to the research conducted at the University of Groningen, the stereochemical arrangement of the epoxide derivative was determined through 1H-NMR analysis .
The spectroscopic data for the epoxide derivative (1aS*,2S*,7bR*)-3-Benzoyl-1a,2,3,7b-tetrahydrooxireno[2,3-c]quinoline-2-carbonitrile includes:
1H NMR (400 MHz, CDCl3):
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δ 7.53-7.51 (dd, J=7.5, 1.1, 1H)
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δ 7.4-7.34 (m, 3H)
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δ 7.27-7.23 (m, 2H)
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δ 7.19-7.16 (t, J=7.5, 1H)
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δ 7.08-7.03 (t, J=7.6, 1H)
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δ 6.54-6.52 (d, J=8.0, 1H)
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δ 6.27 (d, J=2.4, 1H)
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δ 4.29-4.27 (dd, J=3.8, 2.6, 1H)
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δ 170.12, 135.23, 133.68, 131.38, 130.16, 129.12, 128.32, 126.80, 126.47, 124.00, 114.83, 59.43, 51.09, 41.59
The coupling constants of specific protons in this derivative indicate that the CN group is positioned trans to the epoxide moiety, providing important stereochemical information about this class of compounds .
Synthetic Approaches
Synthetic Methodologies
The synthesis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile typically follows pathways characteristic of Reissert compound preparation. One common synthetic approach involves the reaction of quinoline with benzoyl chloride in the presence of a cyanide source. This reaction represents a classic example of the Reissert reaction, which was first reported in the early 1900s and has since become a fundamental method for the functionalization of heterocyclic nitrogen compounds.
The general reaction can be represented as:
Quinoline + Benzoyl Chloride + Cyanide Source → 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
This reaction typically proceeds under basic conditions, often employing bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition. The mechanism involves initial activation of the quinoline nitrogen by acylation, followed by nucleophilic attack of the cyanide anion at the 2-position of the resultant iminium ion.
Oxidative Transformations
An important aspect of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile chemistry is its capacity to undergo oxidative transformations. Research conducted at the University of Groningen demonstrated that the compound can be effectively oxidized to form an epoxide derivative using a manganese-catalyzed oxidation system . The specific reaction conditions employed include:
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Catalyst: Mn(ClO4)2·6H2O (0.01 mol%)
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Co-catalyst: Pyridine-2-carboxylic acid (0.5 mol%)
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Oxidant: H2O2 (1.5 equiv.)
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Additive: Butanedione (0.5 equiv.)
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Base: NaOAc (aq.) (1 mol%)
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Solvent: Acetonitrile (0.5 M)
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Temperature: 0°C to room temperature
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Reaction time: 1 hour
This oxidation process yields (1aS*,2S*,7bR*)-3-Benzoyl-1a,2,3,7b-tetrahydrooxireno[2,3-c]quinoline-2-carbonitrile as a white solid with a yield of 65% . This transformation represents an important method for further functionalizing the core structure and potentially enhancing its biological activity.
Biological Activity and Applications
Antiviral Properties
One of the most significant applications of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile and its derivatives lies in their potential as antiviral agents. The compound has been studied for its inhibitory effects on HIV-1 reverse transcriptase (RT), an essential enzyme in the viral replication cycle. Derivatives of this compound, such as U-78036 (1-(4-chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile), have demonstrated potent activity against this viral target.
The inhibitory mechanism is believed to involve interaction with allosteric sites on the reverse transcriptase enzyme, leading to conformational changes that disrupt its catalytic function. This non-nucleoside reverse transcriptase inhibitor (NNRTI) approach represents an important strategy in antiretroviral therapy, as it targets a different aspect of the enzyme's function compared to nucleoside analogs.
Applications in Synthetic Chemistry
Beyond its biological applications, 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile serves as a versatile intermediate in heterocyclic synthesis. The presence of multiple functional groups—particularly the nitrile and benzoyl moieties—provides sites for various chemical transformations, enabling the construction of complex molecular architectures.
The compound can undergo reactions such as:
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Hydrolysis of the nitrile group to form carboxylic acids or amides
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Reduction of the nitrile to primary amines
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Nucleophilic addition to the benzoyl carbonyl
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Oxidative modifications, as demonstrated by the epoxidation research
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Ring transformations to access other heterocyclic systems
These diverse chemical pathways make 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile a valuable synthetic building block in medicinal chemistry and materials science.
Research Developments and Future Directions
Recent Research Findings
Recent research has expanded our understanding of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile's chemical behavior and potential applications. The work from the University of Groningen on manganese-catalyzed oxidation represents a significant advance in developing sustainable methods for functionalizing this compound class . Their catalytic system employs environmentally benign oxidants (H2O2) and low catalyst loadings, aligning with modern principles of green chemistry.
The successful epoxidation of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile demonstrates the feasibility of selective oxidative transformations on complex heterocyclic substrates. This research contributes to the broader field of catalytic oxidation methodologies while also expanding the accessible chemical space around this specific compound.
Comparative Analysis with Related Compounds
To better understand the significance of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, it's valuable to compare its properties and applications with related compounds. The table below presents a comparative overview of this compound alongside structurally similar molecules:
Compound | Structural Features | Key Applications | Notable Properties |
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1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile | Quinoline core with benzoyl at N-1 and CN at C-2 | HIV-1 RT inhibition, synthetic intermediate | Versatile reactivity, potential for further functionalization |
Quinoline-2-carboxylic acid | Quinoline core with COOH at C-2 | Antimicrobial, coordination chemistry | Higher water solubility, metal chelating ability |
2-Quinolinecarbonitrile | Quinoline core with CN at C-2 | Precursor in pharmaceutical synthesis | Greater aromaticity, different reactivity profile |
This comparison highlights the unique features of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile, particularly the N-benzoyl group that distinguishes it from similar quinoline derivatives and contributes to its specific activity profile. |
Analytical Methods and Characterization Techniques
Chromatographic Analysis
The purification and analysis of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile and its derivatives typically employ chromatographic techniques. According to the University of Groningen research, flash column chromatography over silica gel using dichloromethane as the eluent (Rf = 0.5) was effectively used to isolate the epoxide derivative . This method demonstrates the compound's compatibility with standard chromatographic purification approaches.
For analytical purposes, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) systems can be optimized using similar solvent systems. These techniques enable monitoring of reaction progress, assessment of product purity, and separation of complex reaction mixtures containing this compound.
Mass Spectrometry Data
High-resolution mass spectrometry provides definitive confirmation of the compound's molecular formula and structure. The epoxide derivative of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile showed the following mass spectrometric data:
HRMS (ESI+) calculation for C17H12N2O2 (M+Na)+: 299.07910
HRMS (ESI+) found: 299.07887
The close agreement between calculated and experimental values confirms the molecular composition and supports the proposed structure. This analytical approach, combined with NMR spectroscopy, provides comprehensive structural characterization of the compound and its derivatives.
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